molecular formula C17H30OSSn B12559689 5-(Tributylstannyl)thiophene-2-carbaldehyde CAS No. 144968-82-1

5-(Tributylstannyl)thiophene-2-carbaldehyde

Katalognummer: B12559689
CAS-Nummer: 144968-82-1
Molekulargewicht: 401.2 g/mol
InChI-Schlüssel: HCVVZYQUTLBHDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Tributylstannyl)thiophene-2-carbaldehyde is an organotin compound that features a thiophene ring substituted with a tributylstannyl group and an aldehyde group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tributylstannyl)thiophene-2-carbaldehyde typically involves the stannylation of thiophene derivatives. One common method is the Stille coupling reaction, where a thiophene derivative is reacted with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or THF (tetrahydrofuran) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Tributylstannyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Stille Coupling: Palladium catalysts (e.g., Pd(PPh3)4), toluene or THF as solvents, inert atmosphere (nitrogen or argon).

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents like ethanol or ether.

Major Products

    Stille Coupling: Various substituted thiophene derivatives.

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

Wirkmechanismus

The mechanism of action of 5-(tributylstannyl)thiophene-2-carbaldehyde is primarily related to its reactivity in organic synthesis. The tributylstannyl group acts as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. The aldehyde group can undergo various transformations, such as oxidation and reduction, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being pursued .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Tributylstannyl)thiophene-2-carbaldehyde is unique due to the presence of both the tributylstannyl and aldehyde groups, which provide a combination of reactivity that is valuable in organic synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds.

Eigenschaften

CAS-Nummer

144968-82-1

Molekularformel

C17H30OSSn

Molekulargewicht

401.2 g/mol

IUPAC-Name

5-tributylstannylthiophene-2-carbaldehyde

InChI

InChI=1S/C5H3OS.3C4H9.Sn/c6-4-5-2-1-3-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;

InChI-Schlüssel

HCVVZYQUTLBHDH-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.